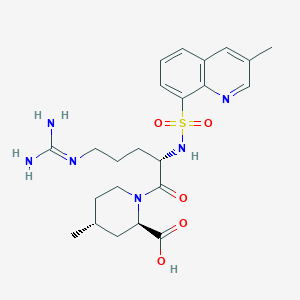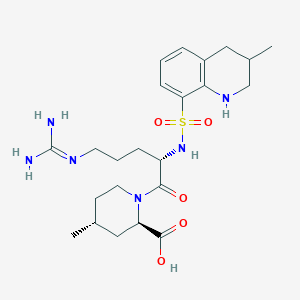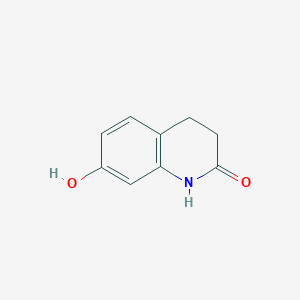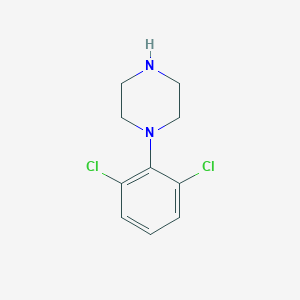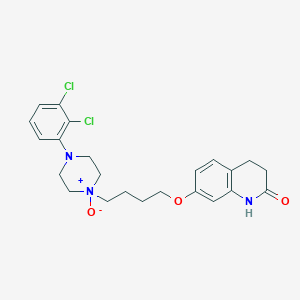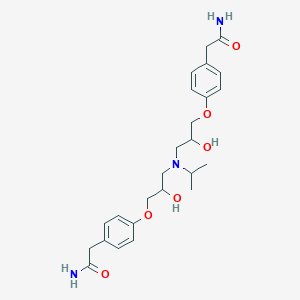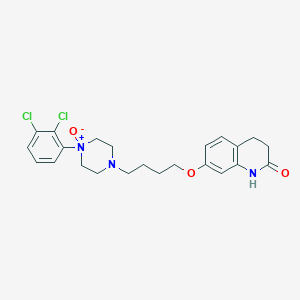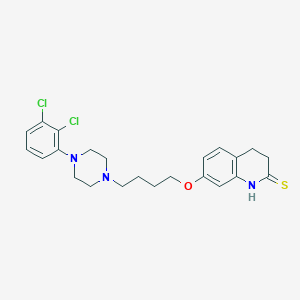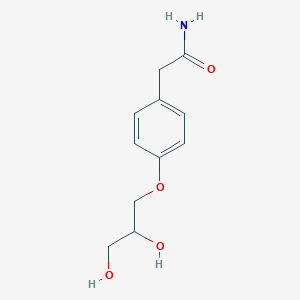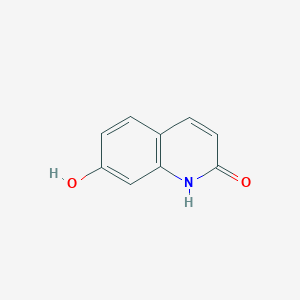
Cisatracurium besylate
Overview
Description
Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is commonly used as a skeletal muscle relaxant to facilitate tracheal intubation, provide muscle relaxation during surgery, and assist in mechanical ventilation . This compound is the R-cis-R-cis isomer of atracurium and is known for its intermediate duration of action and lower histamine release compared to atracurium .
Mechanism of Action
Target of Action
Cisatracurium besylate primarily targets the cholinergic receptors on the motor end-plate . These receptors play a crucial role in neuromuscular transmission, facilitating the communication between nerves and muscles.
Mode of Action
This compound acts by binding competitively to the cholinergic receptors, thereby blocking the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . This results in a blockade of neuromuscular transmission, preventing the end-plate potential from being developed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway. By antagonizing the action of acetylcholine at the motor end-plate, this compound disrupts the normal function of this pathway, leading to muscle relaxation .
Pharmacokinetics
This compound exhibits a volume of distribution at steady state of approximately 0.145 L/kg and a total clearance of approximately 0.28 L/h/kg (4.7 ml/min/kg) . The elimination half-life is about 22 to 29 minutes . It undergoes rapid nonenzymatic degradation in the bloodstream, a process known as Hofmann elimination .
Result of Action
The primary result of this compound’s action is skeletal muscle relaxation. This makes it useful in facilitating tracheal intubation, aiding muscle relaxation during surgery, and assisting mechanical ventilation in adequately sedated ICU patients .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as acetylcholinesterase inhibitors like neostigmine, can antagonize the action of this compound . Additionally, patient-specific factors, such as age and health status, can also impact the drug’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
Cisatracurium besylate acts on cholinergic receptors, blocking neuromuscular transmission . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine . It is an R-cis-R-cis isomer of atracurium and has approximately 3 times its neuromuscular blocking potency . Compared to atracurium, this compound produces a lower degree of histamine release .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking neuromuscular transmission, which is crucial for muscle contraction . This blockade can affect cell signaling pathways, gene expression, and cellular metabolism, although the specific details of these effects are complex and may vary depending on the cell type and context.
Molecular Mechanism
The mechanism of action of this compound involves binding competitively to cholinergic receptors on the motor end-plate . This antagonizes the action of acetylcholine, resulting in blockade of neuromuscular transmission . This action can be reversed by acetylcholinesterase inhibitors such as neostigmine .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the onset of neuromuscular blockade among ICU patients was found to be slower compared to patients undergoing elective surgery . The cumulative doses of cisatracurium were significantly higher in the ICU group .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in cats, cisatracurium was found to be more potent than atracurium in all preclinical studies . Bolus injections of high multiples of the 95% effective neuromuscular-blocking dose did not produce histamine-like cardiovascular effects or increase plasma histamine concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through Hofmann degradation in the liver . Approximately 80% of the drug is metabolized in this way, with 10-15% excreted unchanged .
Subcellular Localization
Given its mechanism of action, it is likely that it is localized at the neuromuscular junction, where it binds to cholinergic receptors on the motor end-plate .
Preparation Methods
The synthesis of cisatracurium besylate involves several steps. One method includes the condensation of 1,5-pentanediol with 3-bromopropionic acid in the presence of para-toluenesulfonic acid, followed by dehydrobromination using triethylamine to yield 1,5-pentamethylene diacrylate . This intermediate is then subjected to further reactions to obtain this compound. Industrial production methods focus on optimizing yield, conversion rate, and product purity, often involving column chromatography for resolution .
Chemical Reactions Analysis
Cisatracurium besylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter its chemical structure, affecting its potency and efficacy.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cisatracurium besylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of neuromuscular blocking agents and their interactions with other chemicals.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and the effects of blocking agents on muscle function.
Comparison with Similar Compounds
Cisatracurium besylate is compared with other neuromuscular blocking agents like atracurium, vecuronium, and rocuronium. Compared to atracurium, this compound has a lower histamine release and higher potency . Vecuronium and rocuronium are also non-depolarizing agents but differ in their onset and duration of action. This compound’s unique feature is its Hofmann elimination, which provides an advantage in patients with compromised organ function .
Similar compounds include:
Atracurium: A mixture of ten isomers, including cisatracurium.
Vecuronium: Another non-depolarizing neuromuscular blocking agent with a different chemical structure.
Rocuronium: Known for its rapid onset of action and intermediate duration.
Properties
CAS No. |
96946-42-8 |
|---|---|
Molecular Formula |
C59H77N2O15S+ |
Molecular Weight |
1086.3 g/mol |
IUPAC Name |
benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1 |
InChI Key |
GLLXELVDCIFBPA-MLPUUEHESA-M |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Appearance |
White to Off-White Solid |
melting_point |
90-93°C |
Pictograms |
Acute Toxic; Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1R,1'R,2R,2'R)-2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium Benzenesulfonate; Cisatracurium Besilate; Nimbex; 51W89; 3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-verat |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cisatracurium Besylate?
A: this compound is a non-depolarizing neuromuscular blocking agent. It competitively binds to nicotinic acetylcholine receptors at the neuromuscular junction. [] This prevents acetylcholine from binding, thus inhibiting muscle contraction and causing paralysis.
Q2: Does this compound cross the blood-brain barrier?
A: Due to its high molecular weight and polarity, this compound does not cross the blood-brain barrier. [] Therefore, it does not directly affect consciousness or pain perception.
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C63H82N2O12S2. It has a molecular weight of 1111.4 g/mol. []
Q4: Are there any known incompatibilities of this compound with other drugs during Y-site administration?
A: Yes, this compound demonstrates incompatibility with certain drugs during Y-site administration. Cefoperazone is incompatible at all tested concentrations of this compound. Furthermore, incompatibility was observed with 14 drugs, including many cephalosporins, at concentrations of 2 and 5 mg/mL, and with 12 drugs at 5 mg/mL. []
Q5: How is this compound metabolized and eliminated?
A: Unlike some other neuromuscular blocking agents, this compound primarily undergoes Hofmann elimination in the body. [, ] This process is independent of liver or kidney function, making it a suitable choice for patients with organ impairment.
Q6: How does age affect the pharmacodynamics of this compound?
A: Studies in pediatric populations demonstrate that the potency of this compound, as measured by ED50 and ED95, remains consistent between infants and children during balanced anesthesia. [] In older adults, research indicates that aging itself does not significantly influence the pharmacodynamics of a single injection of this compound. []
Q7: Does the presence of liver dysfunction affect the pharmacodynamics of this compound?
A: Yes, studies demonstrate that in patients with severe liver dysfunction (Child-Pugh Classification B or C), the maximum blockade effect of this compound is lower, and the onset time is longer compared to patients with normal liver function. [] This suggests that dosage adjustments might be necessary for patients with severe liver dysfunction to achieve adequate neuromuscular blockade.
Q8: Are there any animal models used to study the effects of this compound?
A: Yes, rabbits have been used as animal models to investigate the impact of this compound on brain activity using quantitative pharmaco-electroencephalography (QPEEG). Studies show that the drug can decrease the power percentage and amplitudes of β1- and β2-band of QPEEG. [] Further research showed that the drug increased the power percentage of α1-band and α2-band of QPEEG in rabbits. []
Q9: Can this compound cause phlebitis?
A: Yes, though less common than with Atracurium, there have been documented cases of phlebitis associated with peripheral intravenous administration of this compound, particularly after prolonged infusion periods. [] The acidic nature of the drug is a suspected contributing factor.
Q10: What analytical techniques are commonly used to determine the concentration of this compound in pharmaceutical preparations?
A: Capillary electrophoresis with electrochemiluminescence detection has been successfully employed for the simultaneous determination of this compound and its degradation products in pharmaceutical formulations. [] This method offers high sensitivity, speed, and cost-effectiveness.
Q11: Can you elaborate on other analytical techniques employed for the determination of this compound?
A: Apart from capillary electrophoresis, first-derivative synchronous spectrofluorimetry has also been validated for the simultaneous determination of this compound and propofol in biological fluids. [] This method exhibits high sensitivity, permitting quantification even at low concentrations in plasma samples.
Q12: Are there any direct thin-layer chromatographic methods available for the enantioselective determination of this compound?
A: Yes, researchers have developed a rapid and cost-effective densitometric thin-layer chromatographic method for the enantioseparation of Atracurium Besylate and quantitative determination of its chiral switching isomer, this compound, using l-(+)-tartaric acid as a chiral mobile phase additive. []
Q13: How is the quality of this compound controlled during its synthesis?
A: Process improvements in the synthesis of this compound have been achieved to ensure its quality and purity. Researchers optimized the Michael addition reaction of R-tetrahydropapaverine base with pentane-1,5-diyldiacrylate, followed by quaternization with methyl benzenesulfonate, to achieve a yield of 65% with 99% purity. []
Q14: How does this compound compare to other neuromuscular blocking agents like Rocuronium and Vecuronium?
A: Compared to Rocuronium, this compound may have a slightly slower onset of action but exhibits a longer duration. [, ] In contrast to Vecuronium, it has a shorter duration of action and is less likely to cause histamine release. [, ]
Q15: What are the advantages of using Mivacurium chloride over this compound in otolaryngology surgery?
A: Studies show that Mivacurium chloride, when compared to this compound in otolaryngology surgery, offers faster postoperative recovery, has a lower impact on hemodynamics, and results in fewer adverse reactions. [] It also lacks the cumulative effect of neuromuscular blockade.
Q16: What are potential areas for future research on this compound?
A: Further investigation into the potential anti-cancer effects of this compound, particularly in combination with other chemotherapeutic agents, is warranted. Additionally, exploration of alternative delivery methods, such as targeted drug delivery systems, could potentially enhance its efficacy and minimize side effects. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
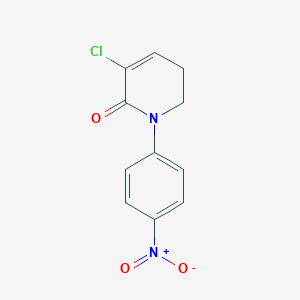
![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)
